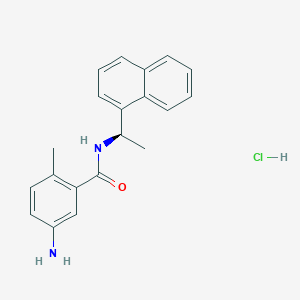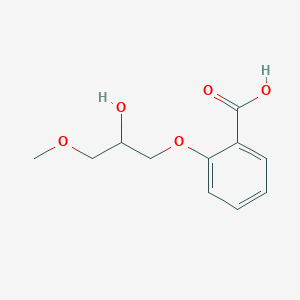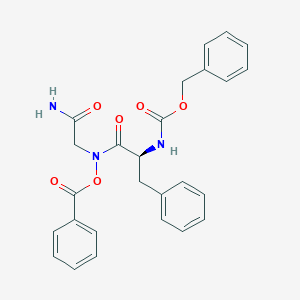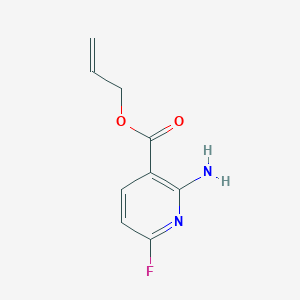
Allyl 2-amino-6-fluoronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 2-amino-6-fluoronicotinate is an organic compound with the molecular formula C9H9FN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a fluorine atom, and the carboxyl group is esterified with an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-amino-6-fluoronicotinate typically involves the following steps:
Nitration: The starting material, 2-aminonicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group at the 6-position is replaced by a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Esterification: The carboxyl group is esterified with allyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group, which is a crucial step in the synthesis of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation of the allyl group.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products:
Epoxides: Oxidation of the allyl group can yield epoxides.
Amines: Reduction of nitro groups results in amines.
Substituted Derivatives: Nucleophilic substitution can produce a variety of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: The compound’s fluorinated nature makes it a valuable tool in biochemical studies, including enzyme inhibition assays and receptor binding studies.
Medicine: Fluorinated compounds are often explored for their potential as therapeutic agents. Allyl 2-amino-6-fluoronicotinate may serve as a precursor for the synthesis of novel drugs with improved pharmacokinetic properties.
Industry: In the materials science field, fluorinated compounds are used to develop materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Allyl 2-amino-6-fluoronicotinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparación Con Compuestos Similares
2-amino-6-fluoronicotinic acid: A precursor in the synthesis of Allyl 2-amino-6-fluoronicotinate.
Allyl 2-amino-3-fluoronicotinate: A similar compound with the fluorine atom at the 3-position instead of the 6-position.
2-amino-6-chloronicotinate: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of fluorine.
Uniqueness: this compound is unique due to the presence of both an allyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the allyl group provides a site for further functionalization.
Propiedades
Fórmula molecular |
C9H9FN2O2 |
|---|---|
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
prop-2-enyl 2-amino-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9FN2O2/c1-2-5-14-9(13)6-3-4-7(10)12-8(6)11/h2-4H,1,5H2,(H2,11,12) |
Clave InChI |
SQFCBAHXDLHHRT-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=C(N=C(C=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
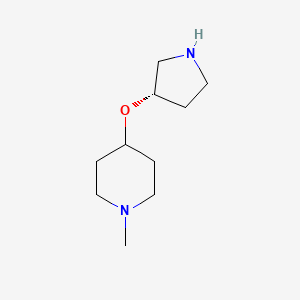
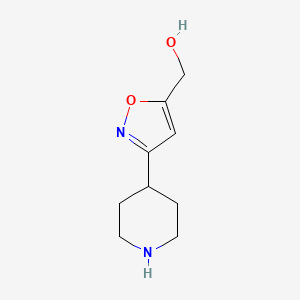
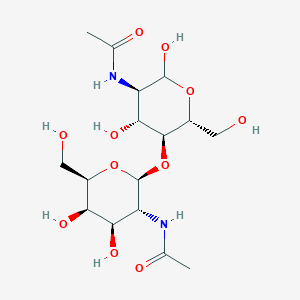

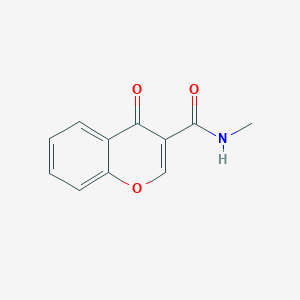

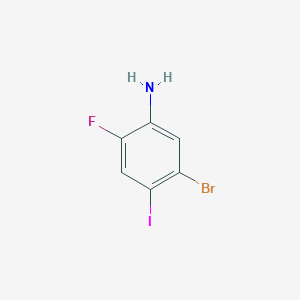
![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)
